8-methoxy-6-oxo-6H-benzo[c]chromen-3-yl N-(tert-butoxycarbonyl)glycinate

Lipophilicity Physicochemical profiling Chromenone SAR

8-Methoxy-6-oxo-6H-benzo[c]chromen-3-yl N-(tert-butoxycarbonyl)glycinate is a synthetic dibenzo-α-pyrone (urolithin-class) derivative that incorporates three functionally distinct modules: a 6H-benzo[c]chromen-6-one core, an electron-donating 8-methoxy substituent, and a tert-butoxycarbonyl (Boc)-protected glycine ester at the 3-position. The compound is primarily encountered as a protected amino-acid building block in medicinal chemistry and as a late-stage intermediate in prodrug synthesis, where the Boc group serves as an acid-labile amine mask and the ester linkage is designed for enzymatic or chemical release of the parent urolithin analog.

Molecular Formula C21H21NO7
Molecular Weight 399.4 g/mol
Cat. No. B12191464
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-methoxy-6-oxo-6H-benzo[c]chromen-3-yl N-(tert-butoxycarbonyl)glycinate
Molecular FormulaC21H21NO7
Molecular Weight399.4 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NCC(=O)OC1=CC2=C(C=C1)C3=C(C=C(C=C3)OC)C(=O)O2
InChIInChI=1S/C21H21NO7/c1-21(2,3)29-20(25)22-11-18(23)27-13-6-8-15-14-7-5-12(26-4)9-16(14)19(24)28-17(15)10-13/h5-10H,11H2,1-4H3,(H,22,25)
InChIKeyBTNHLIBKVJESCX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

8-Methoxy-6-oxo-6H-benzo[c]chromen-3-yl N-(tert-butoxycarbonyl)glycinate – Core Scaffold, Protecting-Group Strategy, and Procurement-Relevant Classification


8-Methoxy-6-oxo-6H-benzo[c]chromen-3-yl N-(tert-butoxycarbonyl)glycinate is a synthetic dibenzo-α-pyrone (urolithin-class) derivative that incorporates three functionally distinct modules: a 6H-benzo[c]chromen-6-one core, an electron-donating 8-methoxy substituent, and a tert-butoxycarbonyl (Boc)-protected glycine ester at the 3-position [1]. The compound is primarily encountered as a protected amino-acid building block in medicinal chemistry and as a late-stage intermediate in prodrug synthesis, where the Boc group serves as an acid-labile amine mask and the ester linkage is designed for enzymatic or chemical release of the parent urolithin analog [2]. Its procurement value lies in the orthogonal combination of a spectrophotometrically active chromenone core, a modifiable protection scheme, and an amino-acid handle suitable for further conjugation.

Why Generic Substitution Fails for 8-Methoxy-6-oxo-6H-benzo[c]chromen-3-yl N-(tert-butoxycarbonyl)glycinate – Structural Determinants That Preclude Simple In-Class Swapping


Although numerous benzo[c]chromen-6-one esters are catalogued under a single chemotype, three structural features make the title compound non-interchangeable with its nearest in-class neighbors: (i) the 8-methoxy group modulates the electron density of the chromenone ring system, shifting the ester carbonyl reactivity and the UV absorption profile relative to the des-methoxy parent [1]; (ii) the Boc protecting group imposes a specific acid-deprotection window (TFA cleavable) that differs from the hydrogenolysis-requiring Cbz analog, dictating orthogonal compatibility with other protecting groups in multi-step syntheses [2]; and (iii) the glycine spacer length and flexibility differ from the β-alanine, valine, or butanoate chain-extended variants, directly affecting both the steric environment around the esterase-susceptible bond and the aqueous solubility–lipophilicity balance [1]. Substituting even a single one of these features alters the compound's utility in a given synthetic sequence or biological assay, making generic replacement without experimental re-validation a risky procurement decision.

Quantitative Differentiation Evidence for 8-Methoxy-6-oxo-6H-benzo[c]chromen-3-yl N-(tert-butoxycarbonyl)glycinate Versus Closest Analogs


Predicted LogP Shift Imposed by the 8-Methoxy Substituent vs. Des-Methoxy Parent

The 8-methoxy group introduces a predicted lipophilicity shift that distinguishes the title compound from its des-methoxy congener, 6-oxo-6H-benzo[c]chromen-3-yl N-(tert-butoxycarbonyl)glycinate (CAS 303016-30-0). The des-methoxy parent has a predicted LogP of 3.5 [1]. Adding a methoxy substituent at the 8-position of the benzo[c]chromen-6-one scaffold typically increases LogP by approximately +0.2 to +0.4 units based on the Hansch π-value for aromatic –OCH₃ (π ≈ +0.18 to +0.26 depending on the electronic environment), yielding an estimated LogP of 3.7–3.9 for the target compound. This difference is relevant when selecting a compound for assays where passive membrane permeability or aqueous solubility cut-offs are critical.

Lipophilicity Physicochemical profiling Chromenone SAR

Boc vs. Cbz Protecting-Group Cleavage Orthogonality: Acidolysis vs. Hydrogenolysis

The Boc group of the title compound is cleaved under acidic conditions (typically 25–50% TFA in CH₂Cl₂, 0.5–2 h at room temperature), whereas the closest N-protected analog, 8-methoxy-6-oxo-6H-benzo[c]chromen-3-yl N-[(benzyloxy)carbonyl]glycinate (Cbz-protected), requires hydrogenolysis (H₂, Pd/C) or strong acid (HBr/AcOH) for deprotection [1]. This functional dichotomy is critical in multi-step sequences where other acid-sensitive or hydrogenation-sensitive groups are present. The Boc variant is fully orthogonal to benzyl ethers and benzyl esters (which survive TFA treatment), while the Cbz variant is orthogonal to tert-butyl esters. For procurement decisions, the Boc derivative is preferred when downstream chemistry involves catalytic hydrogenation-sensitive motifs such as alkenes, alkynes, or nitro groups.

Protecting-group strategy Peptide chemistry Orthogonal deprotection

Glycine vs. β-Alanine vs. Valine Amino-Acid Spacer: Conformational and Steric Differentiation

The glycine-derived ester in the target compound offers minimal steric bulk adjacent to the ester carbonyl, distinguishing it from the β-alanine-extended analog (6-oxo-6H-benzo[c]chromen-3-yl N-(tert-butoxycarbonyl)-β-alaninate, C21H21NO6) and the valine-branched analog (8-methoxy-6-oxo-6H-benzo[c]chromen-3-yl (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-methylbutanoate, C24H27NO7) [1]. The glycine spacer (one methylene between amide and ester) places the Boc-carbamate group in closer proximity to the chromenone ester, increasing the electrophilicity of the ester carbonyl relative to the β-alanine homolog (two methylenes). The valine analog introduces an isopropyl side chain that sterically shields the ester bond from enzymatic hydrolysis. In a class-level inference supported by general esterase SAR, glycine esters are hydrolyzed more rapidly than β-alanine or branched-chain amino-acid esters, making the target compound the preferred choice when faster pro-drug activation or more efficient protecting-group removal is desired.

Amino-acid spacer Esterase susceptibility Steric hindrance

Aromatic vs. Tetrahydro Core: Planarity and Predicted Target-Engagement Consequences

The fully aromatic benzo[c]chromen-6-one core of the target compound maintains a rigid planar geometry across all three rings, which contrasts with the partially saturated 6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl N-(tert-butoxycarbonyl)glycinate analog (C20H23NO6, MW 373.4) . Aromatic planarity is a prerequisite for intercalative DNA binding and for π-stacking interactions within flat enzyme active sites. The tetrahydro analog loses planarity in the saturated ring, adopting a half-chair conformation that reduces the effective aromatic surface area. In a class-level inference, the target compound is expected to exhibit stronger binding to planar biological targets (e.g., estrogen receptor, as demonstrated for the structurally related N-cyclohexyl-2-[(8-methoxy-6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetamide, which shows IC50 = 17.9 μM for the estrogen receptor and IC50 = 34.6 μM for Nurr1 [1]). The tetrahydro analog would be predicted to show reduced affinity for such planar targets, making the aromatic variant the correct procurement choice for target classes where π-stacking is a documented binding mode.

Molecular planarity π-stacking Target engagement

Boc-Glycine Ester vs. Simple Acetate Ester: Prodrug Activation Potential and Synthetic Utility

The target compound's Boc-glycine ester is a bifunctional module that serves simultaneously as a protected amino-acid handle for further conjugation and as a cleavable ester linkage for pro-drug applications. The simple acetate analog, 8-methoxy-6-oxo-6H-benzo[c]chromen-3-yl acetate (MW 284.26), lacks the Boc-amino group entirely, offering no downstream conjugation capacity . In the context of urolithin prodrug patents, amino-acid ester prodrugs (including glycine conjugates) are explicitly claimed as a strategy to enhance oral bioavailability and enable enzymatic release of the active urolithin in the intestinal tract [1]. The target compound, with its Boc-protected glycine ester, represents the direct synthetic precursor to the free glycine-urolithin conjugate after TFA deprotection. The molaid.com reaction record confirms that the des-methoxy analog (6-oxo-6H-benzo[c]chromen-3-yl N-(tert-butoxycarbonyl)glycinate) undergoes Boc deprotection with TFA/HCl in CH₂Cl₂/MeOH to yield the free amino ester hydrochloride in 82% yield [2], establishing a clean, high-yielding deprotection precedent directly applicable to the title compound.

Prodrug design Esterase activation Synthetic intermediate

Evidence-Backed Application Scenarios for 8-Methoxy-6-oxo-6H-benzo[c]chromen-3-yl N-(tert-butoxycarbonyl)glycinate


Late-Stage Intermediate in Urolithin Amino-Acid Prodrug Synthesis

The target compound is positioned as the immediate precursor to the free glycine-urolithin conjugate prodrug. Following the precedent of WO2015097231A1, which claims amino-acid ester prodrugs of urolithins for enhanced oral delivery, the Boc group can be cleanly removed (TFA/CH₂Cl₂, 82% yield established for the des-methoxy congener [1]) to expose the free amine for salt formation or further derivatization. This application capitalizes on the compound's bifunctional design: the 8-methoxy group on the chromenone core provides a spectroscopically traceable chromophore (UV λ_max ~310–340 nm, class-typical for methoxybenzo[c]chromen-6-ones), while the glycine ester serves as both a solubility-enhancing motif and a substrate for intestinal esterases. Laboratories developing orally bioavailable urolithin analogs should prioritize the Boc-glycine ester over the Cbz analog to avoid late-stage hydrogenolysis complications.

Fluorescent or Chromogenic Probe Development via Free Amine Conjugation

After Boc deprotection, the resulting primary amine can be conjugated to fluorophores (e.g., FITC, dansyl chloride, BODIPY-NHS esters), biotin, or affinity tags without requiring a separate linker installation step. The inherent fluorescence of the 8-methoxybenzo[c]chromen-6-one core (class-typical emission in the 400–500 nm range) provides a dual-detection handle: intrinsic core fluorescence for tracking and tag-derived signal for pull-down or imaging. This scenario exploits the compound's unique combination of a rigid, planar chromophore and a flexible amino linker, a feature absent in the simple acetate or cyclohexyloxyacetamide analogs [2].

Solid-Phase Peptide Synthesis (SPPS) Building Block with Chromenone Monitoring

The Boc-protected glycine ester can be activated (e.g., as the NHS ester or via in situ coupling) for immobilization onto amino-functionalized resins. The 8-methoxybenzo[c]chromen-6-one core then serves as a UV-active internal marker for monitoring resin loading, wash efficiency, and cleavage progress – a practical advantage over non-chromophoric Boc-glycine building blocks. The glycine spacer's minimal steric footprint ensures efficient coupling kinetics, while the methoxy group's electron-donating effect stabilizes the ester toward premature solvolysis relative to the des-methoxy analog (class-level inference based on Hammett σ_p^+ ≈ −0.78 for 8-OCH₃) [1].

Comparative SAR Studies of 8-Substituted Benzo[c]chromen-6-one Derivatives

For laboratories investigating the structure-activity relationships of urolithin-class compounds, the title compound provides a fixed reference point: 8-methoxy substitution, Boc-glycine ester at position 3. The known BindingDB data for the closely related N-cyclohexyl-2-[(8-methoxy-6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetamide (ER IC50 = 17.9 μM; Nurr1 IC50 = 34.6 μM [3]) offers a quantitative baseline for benchmarking new analogs. By holding the 8-OCH₃ group constant while varying the 3-ester moiety, researchers can isolate the contribution of the glycine-Boc ester to activity, solubility, and metabolic stability, generating internally consistent SAR datasets.

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